Allyl sorbate

Description

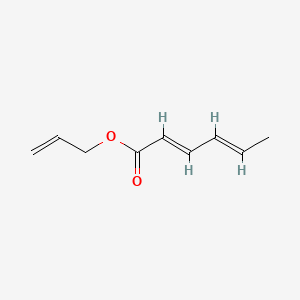

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl (2E,4E)-hexa-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-3-5-6-7-9(10)11-8-4-2/h3-7H,2,8H2,1H3/b5-3+,7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNZYQJBZIJLCL-TWTPFVCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884391 | |

| Record name | Allyl (2E,4E)-2,4-hexadienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to light yellow liquid with a fruital pineapple-like odour | |

| Record name | Allyl sorbate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/191/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in ethanol | |

| Record name | Allyl sorbate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/191/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.945 -0.947 | |

| Record name | Allyl sorbate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/191/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7493-75-6, 30895-79-5, 71617-07-7 | |

| Record name | 2-Propen-1-yl (2E,4E)-2,4-hexadienoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7493-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl sorbate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007493756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Hexadienoic acid, 2-propenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030895795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl hexadienoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071617077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Hexadienoic acid, 2-propen-1-yl ester, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl (2E,4E)-2,4-hexadienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl hexa-2,4-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allyl hexadienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 30895-79-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL SORBATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/437U27070O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Propenyl 2,4-hexadienoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to Allyl Sorbate for Researchers and Drug Development Professionals

Abstract

Allyl sorbate, systematically known as prop-2-enyl (2E,4E)-hexa-2,4-dienoate, is a versatile organic compound with established applications in the flavor and fragrance industry. However, its unique chemical structure, featuring a reactive allyl group and a conjugated diene system, presents largely untapped potential for broader applications in organic synthesis, polymer chemistry, and medicinal chemistry. This technical guide provides a comprehensive overview of allyl sorbate, including its chemical and physical properties, a detailed synthesis protocol, safety and handling guidelines, and an expert perspective on its current and prospective applications for researchers, chemists, and professionals in drug development.

Introduction: Beyond the Flavor Profile

While primarily recognized for its characteristic fruity, pineapple-like aroma, allyl sorbate (CAS No: 30895-79-5; alternative CAS No: 7493-75-6) is a molecule of significant interest to the discerning synthetic chemist.[1] The convergence of an activated ester, a readily functionalizable allyl moiety, and a conjugated diene system within a single, relatively simple molecule makes it a compelling building block for a variety of chemical transformations.

This guide moves beyond the compound's organoleptic properties to explore its scientific and technical attributes. We will delve into the causality behind its synthesis, the logic of its potential reactivity, and the authoritative data that underpins its safe and effective use in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in any experimental design. The key properties of allyl sorbate are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 30895-79-5, 7493-75-6 | [2][3] |

| Molecular Formula | C₉H₁₂O₂ | [2] |

| Molecular Weight | 152.19 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Fruity, pineapple-like | [1] |

| Boiling Point | 207-208 °C at 760 mmHg | [1] |

| Density | 0.945 - 0.947 g/cm³ at 25 °C | [2] |

| Refractive Index | ~1.506 | [2] |

| Solubility | Soluble in ethanol; sparingly soluble in water (approx. 330.4 mg/L at 25 °C) | [1][2] |

| Flash Point | ~92.7 °C (199 °F) | [1] |

| logP (o/w) | ~2.267 | [1] |

The spectroscopic data for allyl sorbate is consistent with its structure, featuring characteristic signals for the allyl and sorbate moieties in ¹H and ¹³C NMR, and key vibrational modes in IR spectroscopy.

Synthesis of Allyl Sorbate: A Practical Protocol

The most direct and common method for the synthesis of allyl sorbate is the Fischer esterification of sorbic acid with allyl alcohol, catalyzed by a strong acid. This reversible reaction is driven to completion by removing water as it is formed.[4]

Reaction Mechanism: Fischer-Speier Esterification

The Fischer-Speier esterification proceeds via a series of proton transfer and nucleophilic acyl substitution steps. The acid catalyst protonates the carbonyl oxygen of sorbic acid, activating it towards nucleophilic attack by the hydroxyl group of allyl alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation by a weak base, such as water or another molecule of the alcohol, regenerates the acid catalyst and affords the final ester product.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Fischer esterification and the synthesis of similar allyl esters.[5][6][7]

Materials:

-

Sorbic acid (1.0 eq)

-

Allyl alcohol (3.0 eq, used in excess to drive the equilibrium)

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq)

-

Toluene (as solvent and for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask equipped with a Dean-Stark trap and reflux condenser

-

Heating mantle and magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask, add sorbic acid, allyl alcohol, and toluene.

-

Catalyst Addition: With stirring, carefully add the concentrated sulfuric acid.

-

Reflux and Water Removal: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected, indicating the reaction is nearing completion.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude allyl sorbate can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

-

Self-Validation: The purity of the synthesized allyl sorbate should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), ¹H NMR, and ¹³C NMR. The refractive index can also be measured and compared to the literature value.

Safety and Handling

Allyl sorbate is classified as an irritant.[2] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Measures: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Use only in a well-ventilated area.

-

Personal Protective Equipment: Wear protective gloves, safety glasses with side-shields, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.

Applications in Research and Development

While the primary commercial application of allyl sorbate is in the flavor and fragrance industry, its chemical functionalities suggest several promising avenues for research and development.

Potential in Medicinal Chemistry and Drug Discovery

The sorbate moiety itself is known for its antimicrobial properties.[8][9] The esterification to form allyl sorbate may modulate this activity, potentially enhancing its efficacy or altering its spectrum of activity. Furthermore, the broader class of allyl-containing compounds has garnered significant attention in medicinal chemistry for their diverse biological activities, including anticancer properties.[6] Allyl sulfur compounds, for instance, have been shown to induce cell cycle arrest and apoptosis in cancer cells.[10] While specific studies on the biological activity of allyl sorbate are limited, its structure warrants investigation as a potential lead compound or a scaffold for the development of novel therapeutic agents.

Role in Organic Synthesis

The allyl group is a versatile functional handle in organic synthesis. Allyl esters, including allyl sorbate, can serve as protecting groups for carboxylic acids.[11] They are stable under a range of conditions but can be selectively cleaved under mild conditions, often using palladium catalysis. This orthogonality makes them valuable in multi-step syntheses of complex molecules.

The conjugated diene of the sorbate backbone can also participate in various cycloaddition reactions, such as the Diels-Alder reaction, providing a pathway to complex cyclic structures.

Applications in Polymer Chemistry

Allyl monomers are known to undergo polymerization, although often with slower kinetics compared to vinyl monomers.[12][13][14] Allyl sorbate can potentially be used as a monomer or co-monomer in the synthesis of functional polymers. The ester group introduces polarity, and the conjugated diene system offers sites for cross-linking or post-polymerization modification.[15] This could lead to the development of novel materials with tailored properties for applications such as coatings, adhesives, or specialty resins.

Conclusion and Future Outlook

Allyl sorbate is a readily accessible and chemically rich molecule that holds significant promise beyond its current applications. For the medicinal chemist, it represents an intriguing starting point for the exploration of new bioactive compounds, leveraging the known properties of both sorbates and other allyl-containing molecules. For the synthetic chemist, it is a versatile building block, offering opportunities for protecting group strategies and the construction of complex molecular architectures. As the demand for novel functional molecules and materials continues to grow, a deeper investigation into the chemistry and biological activity of allyl sorbate is a worthy endeavor for the scientific community.

References

-

PubChem. Allyl sorbate. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. Allyl sorbate. [Link]

- Sofos, J. N., & Busta, F. F. (1981). Antimicrobial Activity of Sorbate. Journal of Food Protection, 44(8), 614–622.

-

ResearchGate. A Simple Combinatorial Experiment Based on Fischer Esterification. An Experiment Suitable for the First-Semester Organic Chemistry Lab. [Link]

-

MDPI. Synthesis and Porous Structure Characteristics of Allyl Methacrylate/Divinylbenzene Polymers. [Link]

-

MDPI. Allyl Syringate. [Link]

-

ResearchGate. Polymerisation of Allyl Compounds. [Link]

-

PubMed. Antimicrobial Activity of Sorbate. [Link]

-

PubMed Central. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. [Link]

-

DSpace@MIT. Experiment 5: Fischer Esterification. [Link]

-

Molbase. ALLYL SORBATE | 7493-75-6. [Link]

- Google Patents. Process for making allyl polymers and copolymers.

-

Semantic Scholar. Antimicrobial Activity of Sorbate. [Link]

-

Chemistry Steps. Fischer Esterification. [Link]

-

National Center for Biotechnology Information. Allyl isovalerate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. [Link]

-

Cytotoxicity and Genotoxicity of Sunset Yellow and Potassium Sorbate in Jurkat Cell Line. [Link]

-

INCHEM. Allyl Isovalerate (IARC Summary & Evaluation, Volume 36, 1985). [Link]

-

PubMed. Possible mechanism by which allyl sulfides suppress neoplastic cell proliferation. [Link]

-

Figshare. Synthesis, Characterization, and Some Properties of Cp*W(NO)(H)(η3‑allyl) Complexes. [Link]

-

National Center for Biotechnology Information. Allyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. [Link]

-

MDPI. Isolation, Characterization and Antibacterial Activity of 4-Allylbenzene-1,2-diol from Piper austrosinense. [Link]

-

PubMed. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. [Link]

-

PubMed. The potential genotoxicity of sorbates: effects on cell cycle in vitro in V79 cells and somatic mutations in Drosophila. [Link]

-

ResearchGate. Allyl Monomers and Polymers. [Link]

Sources

- 1. allyl sorbate, 30895-79-5 [thegoodscentscompany.com]

- 2. Allyl sorbate | C9H12O2 | CID 6435833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. molbase.com [molbase.com]

- 4. athabascau.ca [athabascau.ca]

- 5. mdpi.com [mdpi.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial Activity of Sorbate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. EP0686646A2 - Process for making allyl polymers and copolymers - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Porous Structure Characteristics of Allyl Methacrylate/Divinylbenzene Polymers - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Allyl Sorbate: Physicochemical Properties, Synthesis, and Analysis

Executive Summary: This guide provides a comprehensive technical overview of allyl sorbate, a key organic ester utilized primarily in the flavor and fragrance industries. We delve into its fundamental physicochemical properties, including its molecular weight and chemical formula, and present them in a clear, tabular format. This document details a robust laboratory-scale synthesis protocol based on Fischer-Speier esterification, explaining the chemical principles that govern the reaction. Furthermore, we outline standard analytical methodologies, such as Gas Chromatography-Mass Spectrometry (GC-MS), for the structural verification and purity assessment of the synthesized compound. This guide is intended for researchers, chemists, and professionals in drug development and chemical manufacturing who require a practical and scientifically grounded understanding of allyl sorbate.

Introduction to Allyl Sorbate

Allyl sorbate, systematically known as prop-2-enyl (2E,4E)-hexa-2,4-dienoate, is an organic compound classified as an ester of sorbic acid and allyl alcohol.[] It is recognized for its characteristic fruity, pineapple-like aroma, which has led to its application as a flavoring agent and fragrance ingredient.[2] The molecule combines the conjugated diene structure of the sorbate moiety with the reactive allyl group, making it a subject of interest for further chemical transformations.

Several identifiers are used for this compound, with the specific stereoisomer being a key distinction. The most common form is the (2E,4E) or trans,trans isomer.

-

IUPAC Name: prop-2-enyl (2E,4E)-hexa-2,4-dienoate[]

-

Common Synonyms: Allyl 2,4-hexadienoate, Sorbic acid allyl ester, FEMA 2041[2][3][4]

-

CAS Number: 7493-75-6 for the (2E,4E)-isomer; 30895-79-5 for the undefined or racemic isomer[][2][5]

Physicochemical Properties

The physical and chemical properties of allyl sorbate are critical for its handling, application, and analysis. It typically presents as a colorless to pale yellow liquid under standard conditions.[6][7] Key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂O₂ | [][4][6][8] |

| Molecular Weight | 152.19 g/mol | [][3][4][8] |

| Appearance | Colorless to pale yellow liquid | [2][6][7] |

| Boiling Point | 207-208 °C at 760 mmHg | [4][6][7] |

| Density | 0.934 - 0.947 g/cm³ at 25 °C | [][2][4][7] |

| Flash Point | ~92.2 - 92.7 °C | [4][7] |

| Refractive Index | ~1.506 at 20 °C | [2][7] |

| Solubility | Soluble in ethanol; sparingly soluble in water (~330 mg/L at 25 °C) | [][2][6][7] |

Synthesis of Allyl Sorbate

The most direct and common method for synthesizing allyl sorbate is through the Fischer-Speier esterification of sorbic acid with allyl alcohol. This reaction is acid-catalyzed and reversible.

Causality Behind Experimental Choices

Fischer-Speier Esterification is employed due to the ready availability of the starting materials: sorbic acid and allyl alcohol.[9][10] The reaction involves the protonation of the carbonyl oxygen of sorbic acid by a strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. This allows for the nucleophilic attack by the hydroxyl group of allyl alcohol.

To ensure a high yield, the equilibrium of this reversible reaction must be shifted towards the product side. This is achieved by two primary strategies within the protocol:

-

Use of Excess Reactant: Allyl alcohol is used in excess to drive the reaction forward according to Le Châtelier's principle.

-

Removal of Water: The water produced as a byproduct is continuously removed from the reaction mixture using a Dean-Stark apparatus. This prevents the reverse reaction (ester hydrolysis) from occurring.

Post-reaction, a basic wash (sodium bicarbonate) is essential to neutralize the acid catalyst and remove any unreacted sorbic acid. A final purification step, typically vacuum distillation, is required to separate the desired ester from the excess allyl alcohol and any non-volatile impurities.

Detailed Experimental Protocol: Esterification

-

Apparatus Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar to the flask.

-

Reagent Charging: To the flask, add sorbic acid (e.g., 0.1 mol), excess allyl alcohol (e.g., 0.3 mol), and an appropriate solvent such as toluene (to aid in azeotropic water removal, ~50 mL).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (5-10 drops) to the stirred mixture.

-

Reaction: Heat the mixture to reflux using a heating mantle. Continue refluxing for 3-5 hours, monitoring the collection of water in the Dean-Stark trap. The reaction is considered complete when water ceases to collect.

-

Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Aqueous Workup:

-

Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.

-

Wash the organic layer with water (2x).

-

Wash the organic layer with brine (saturated NaCl solution) to facilitate phase separation.

-

-

Drying: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification:

-

Filter off the drying agent.

-

Remove the toluene and excess allyl alcohol solvent via rotary evaporation.

-

Purify the crude product by vacuum distillation to obtain pure allyl sorbate.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of allyl sorbate via Fischer esterification.

Analytical Characterization

To confirm the identity and purity of the synthesized allyl sorbate, standard analytical techniques are employed. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly effective for this purpose.

Self-Validating System: GC-MS Analysis

The use of GC-MS provides a self-validating system for product confirmation.

-

Gas Chromatography (GC): This technique separates the components of the sample based on their volatility and interaction with the stationary phase. A pure sample of allyl sorbate should yield a single, sharp peak at a characteristic retention time, confirming its purity.

-

Mass Spectrometry (MS): The mass spectrometer fragments the molecule eluting from the GC column and detects these fragments based on their mass-to-charge ratio. The resulting fragmentation pattern is a unique "fingerprint" for the molecule. This spectrum can be compared against known databases or analyzed to confirm that the molecular weight (parent ion peak) and fragmentation pattern match the structure of allyl sorbate.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the purified allyl sorbate (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup:

-

GC: Use a standard non-polar capillary column (e.g., DB-5ms or HP-5ms). Set a temperature program, for example: initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 10°C/min. Use helium as the carrier gas.

-

MS: Operate in electron ionization (EI) mode at 70 eV. Set the mass scan range from 40 to 300 amu.

-

-

Injection: Inject 1 µL of the prepared sample into the GC inlet.

-

Data Acquisition: Start the data acquisition for both the GC chromatogram and the MS spectra.

-

Data Analysis:

-

Analyze the total ion chromatogram (TIC) to determine the retention time and purity (peak area percentage).

-

Extract the mass spectrum for the primary peak.

-

Confirm the presence of the molecular ion peak (M⁺) at m/z = 152.

-

Analyze the fragmentation pattern for characteristic fragments of the sorbate and allyl moieties.

-

Analytical Workflow Diagram

Caption: Standard workflow for the analytical validation of allyl sorbate.

Applications and Relevance

Allyl sorbate is primarily used as a synthetic flavoring substance and fragrance ingredient in various consumer products.[2][6] Its designation as FEMA number 2041 underscores its established use in the food industry, although regulatory status should always be verified for specific applications and jurisdictions.[2][3][6] The presence of the allyl group, a substituent with the formula −CH₂−CH=CH₂, also makes it a potentially useful monomer or intermediate in polymer chemistry and organic synthesis.[11]

Safety and Handling

Allyl sorbate is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[2][6][7] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound.[6][7] All work should be conducted in a well-ventilated fume hood.

References

-

The Good Scents Company. (n.d.). allyl sorbate. Retrieved from [Link]

-

Molbase. (n.d.). ALLYL SORBATE | 7493-75-6. Retrieved from [Link]

-

Perflavory. (n.d.). (E,E)-allyl sorbate, 7493-75-6. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Allyl sorbate. PubChem Compound Database. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Allyl alcohol. Retrieved from [Link]

-

ITOCHU Chemicals America Inc. (n.d.). Chemicals, Purification and Packaging products Distributor & Suppliers. Retrieved from [Link]

-

Wikipedia. (n.d.). Allyl group. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Allyl Alcohol. Retrieved from [Link]

Sources

- 2. Allyl sorbate | C9H12O2 | CID 6435833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7493-75-6 CAS MSDS (ALLYL SORBATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. ALLYL SORBATE | 7493-75-6-Molbase [molbase.com]

- 5. parchem.com [parchem.com]

- 6. allyl sorbate, 30895-79-5 [thegoodscentscompany.com]

- 7. (E,E)-allyl sorbate, 7493-75-6 [perflavory.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. ITOCHU Chemicals America Inc | Chemicals, Purification and Packaging products Distributor & Suppliers [itochu-ca.com]

- 11. Allyl group - Wikipedia [en.wikipedia.org]

A Technical Guide to prop-2-enyl (2E,4E)-hexa-2,4-dienoate (Allyl Sorbate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of prop-2-enyl (2E,4E)-hexa-2,4-dienoate, commonly known as allyl sorbate. It details the compound's nomenclature, physicochemical properties, synthesis, and spectral characterization. Special emphasis is placed on the scientific rationale behind its synthesis and purification, its known biological activities, and the potential relevance of its structural motifs—the sorbate backbone and the allyl group—in the context of medicinal chemistry and drug development. This guide is intended to serve as a foundational resource for researchers utilizing or considering this molecule in their work.

Introduction and Nomenclature

Allyl sorbate is an organic ester formed from sorbic acid and allyl alcohol. The sorbate moiety, a conjugated dienoic acid, is well-established as an antimicrobial agent, particularly against molds and yeasts.[1] The allyl group is a highly reactive and versatile functional group found in numerous natural products and is employed as a key building block in organic synthesis and medicinal chemistry.[2][3]

The formal IUPAC name for this compound is prop-2-enyl (2E,4E)-hexa-2,4-dienoate . The "(2E,4E)" designation specifies the trans configuration of both double bonds within the hexa-2,4-dienoate backbone, which is the most stable and common isomer.

Structure and Synonyms

The chemical structure of allyl sorbate combines the key features of its parent molecules.

Caption: Chemical structure of prop-2-enyl (2E,4E)-hexa-2,4-dienoate.

Due to its use in various industries, allyl sorbate is known by several names. A comprehensive list is provided in Table 1 for clear identification and literature searching.

Table 1: Synonyms and Identifiers for Allyl Sorbate

| Type | Identifier |

| Common Name | Allyl sorbate |

| IUPAC Name | prop-2-enyl (2E,4E)-hexa-2,4-dienoate[4] |

| Synonyms | Allyl 2,4-hexadienoate, Sorbic acid, allyl ester, Allyl hexa-2,4-dienoate, 2,4-Hexadienoic acid, 2-propenyl ester, (2E,4E)-[4] |

| CAS Number | 7493-75-6, 30895-79-5[4] |

| Molecular Formula | C₉H₁₂O₂[4] |

| FEMA Number | 2041[4] |

Physicochemical and Safety Data

Understanding the physical properties of allyl sorbate is essential for its handling, formulation, and application. It is a colorless to light yellow liquid characterized by a fruity, pineapple-like odor.[4] Key quantitative data are summarized in Table 2.

Table 2: Physicochemical Properties of Allyl Sorbate

| Property | Value | Source(s) |

| Molecular Weight | 152.19 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 207-208 °C at 760 mmHg (est.) | [5] |

| Density | 0.945 - 0.947 g/cm³ | [4] |

| Refractive Index | 1.506 (at 20 °C) | [4] |

| Flash Point | 92.7 °C (199.0 °F) (est.) | [5] |

| Solubility | Soluble in ethanol; sparingly soluble in water | [4][5] |

Safety and Handling

From a toxicological standpoint, allyl sorbate is classified as an irritant. According to the Globally Harmonized System (GHS), it poses specific hazards that require appropriate handling procedures in a laboratory setting.[4]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Expertise in Practice: When handling allyl sorbate, standard personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is mandatory. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors, which can cause respiratory tract irritation. In case of skin contact, the affected area should be washed immediately with soap and water. Eye contact requires flushing with copious amounts of water for at least 15 minutes and seeking medical attention.

Synthesis and Characterization

The most direct and common method for preparing allyl sorbate is through the Fischer-Speier esterification . This is a classic acid-catalyzed condensation reaction between a carboxylic acid (sorbic acid) and an alcohol (allyl alcohol).[6]

Mechanism of Synthesis: Fischer Esterification

The Fischer esterification is a reversible, equilibrium-driven process. The mechanism involves several key steps, each of which is critical for understanding how to optimize the reaction for high yield.[7]

Caption: Key mechanistic steps of the Fischer esterification for allyl sorbate synthesis.

Causality in Experimental Design: The reversibility of this reaction presents the primary challenge.[8] To drive the equilibrium toward the product (allyl sorbate), two main strategies are employed, consistent with Le Châtelier's principle:

-

Use of Excess Reagent: The reaction is typically run using a large excess of one reactant, usually the less expensive one. In this case, allyl alcohol is often used in excess to maximize the conversion of sorbic acid.[6]

-

Removal of Water: As water is a product, its removal from the reaction mixture will continuously shift the equilibrium to the right. This is often achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[9]

Experimental Protocol: Synthesis of Allyl Sorbate

This protocol describes a self-validating system for the laboratory-scale synthesis of allyl sorbate.

Materials:

-

Sorbic acid ((2E,4E)-hexa-2,4-dienoic acid)

-

Allyl alcohol (prop-2-en-1-ol)

-

p-Toluenesulfonic acid (p-TsOH) monohydrate (catalyst)

-

Toluene (solvent for azeotropic water removal)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Add a magnetic stir bar to the flask.

-

Charging Reactants: To the flask, add sorbic acid (1.0 eq), allyl alcohol (3.0 eq), p-toluenesulfonic acid (0.05 eq), and toluene (approx. 2 mL per gram of sorbic acid).

-

Reaction: Heat the mixture to reflux with vigorous stirring. Toluene and water will form an azeotrope, collecting in the Dean-Stark trap. The denser water will separate to the bottom, while the toluene will overflow back into the reaction flask. Continue reflux until no more water is collected in the trap (typically 3-5 hours).

-

Work-up & Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with:

-

Saturated NaHCO₃ solution (2x) to neutralize the acidic catalyst. (Trustworthiness Check: Observe for cessation of CO₂ effervescence, indicating complete acid neutralization.)

-

Water (1x).

-

Saturated NaCl solution (1x) to break any emulsions and begin the drying process.

-

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the solution to remove the drying agent.

-

Purification: Concentrate the filtrate in vacuo using a rotary evaporator to remove the toluene and excess allyl alcohol. The resulting crude oil is then purified by vacuum distillation to yield pure allyl sorbate.

Spectral Characterization

Verification of the final product's identity and purity is achieved through standard spectroscopic techniques.

Table 3: Predicted and Expected Spectroscopic Data for Allyl Sorbate

| Technique | Feature | Expected Chemical Shift / Wavenumber | Assignment & Rationale |

| ¹H-NMR | Vinyl Protons (Sorbate) | δ 5.8-7.4 ppm | Complex multiplets due to coupled protons on the C=C double bonds of the sorbate backbone. |

| Allyl -CH= | δ 5.9-6.0 ppm | Multiplet, characteristic of the internal proton of a vinyl group. | |

| Allyl =CH₂ | δ 5.2-5.4 ppm | Two distinct multiplets for the two terminal, diastereotopic protons. | |

| Allyl O-CH₂ | δ 4.6-4.7 ppm | Doublet, coupled to the adjacent vinyl proton. | |

| Sorbate -CH₃ | δ ~1.8 ppm | Doublet, coupled to the adjacent vinyl proton. | |

| ¹³C-NMR | Ester Carbonyl (C=O) | δ ~166 ppm | Typical chemical shift for an α,β-unsaturated ester carbonyl carbon. |

| Sorbate & Allyl C=C | δ 115-145 ppm | Multiple signals corresponding to the six sp² hybridized carbons in the molecule. | |

| Allyl O-C H₂ | δ ~65 ppm | Characteristic shift for an sp³ carbon attached to an ester oxygen. | |

| Sorbate -C H₃ | δ ~18 ppm | Aliphatic methyl carbon signal. | |

| IR Spectroscopy | C=O Stretch (Ester) | ~1715-1730 cm⁻¹ | Strong, sharp absorption characteristic of an α,β-unsaturated ester.[10] |

| C=C Stretch | ~1620-1650 cm⁻¹ | Medium intensity peaks for the conjugated diene and allyl double bonds.[11] | |

| C-O Stretch (Ester) | ~1100-1250 cm⁻¹ | Strong absorption for the ester C-O single bond.[10] | |

| =C-H Stretch (Alkene) | ~3010-3100 cm⁻¹ | Medium intensity peaks, typically just above 3000 cm⁻¹, indicating sp² C-H bonds.[11] | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 152 | Corresponds to the molecular weight of C₉H₁₂O₂.[4] |

| Base Peak | m/z = 95 | Likely corresponds to the loss of the allyloxy group (•OCH₂CH=CH₂), leaving a stable sorboyl cation.[4] |

Biological Activity and Relevance in Drug Development

While primarily used as a flavoring agent, the constituent parts of allyl sorbate suggest potential for broader biological activity, making it a molecule of interest for scientific research.

Antimicrobial Properties of the Sorbate Moiety

Sorbic acid and its salts are widely used as food preservatives due to their potent antimicrobial activity, especially against fungi and yeasts.[1] The mechanism involves the inhibition of key metabolic enzymes in microorganisms. Studies have shown that esters of sorbic acid can retain, and in some cases enhance, this antimicrobial activity.[12] A key advantage of sorbate esters is their lack of dissociation, allowing them to maintain inhibitory effects over a wider pH range compared to sorbic acid itself.[13] For instance, isopropyl sorbate has demonstrated outstanding antimicrobial properties compared to the parent acid.[12] This suggests that allyl sorbate likely possesses similar fungistatic properties, although specific studies are required for confirmation.

The Allyl Group in Medicinal Chemistry

The allyl group is a significant structural motif in medicinal chemistry and drug discovery.[3] It is found in many bioactive natural products and is valued for its unique chemical reactivity.

Caption: Functional roles of the allyl group in chemical and biological sciences.

Key roles of the allyl group include:

-

Protecting Group: It is a robust protecting group for alcohols and amines, stable under many conditions but selectively removable, often using palladium-based catalysts.[14]

-

Electrophilic Site: The allyl group can act as an electrophile, making it a target for nucleophilic attack by biological macromolecules, such as cysteine residues in proteins. This reactivity is a cornerstone of the mechanism for many covalent inhibitor drugs.[2]

-

Bioactive Motif: Allyl-containing compounds derived from natural sources, such as garlic, have been investigated for a range of therapeutic properties, including anticancer activity.[2]

The presence of the allyl group in allyl sorbate makes it a molecule of potential interest for fragment-based drug discovery, where small, reactive fragments are screened and optimized to develop new therapeutic leads.[3]

Conclusion

Prop-2-enyl (2E,4E)-hexa-2,4-dienoate, or allyl sorbate, is a well-defined chemical entity with established physicochemical properties. Its synthesis via Fischer esterification is a straightforward and scalable process, governed by principles of chemical equilibrium. While its primary application is in the flavor and fragrance industry, its chemical structure warrants further investigation by the drug development community. The combination of a proven antimicrobial sorbate backbone with a reactive and synthetically versatile allyl group presents an intriguing scaffold for the design of novel bioactive compounds. Future research should focus on quantifying the specific antimicrobial spectrum of allyl sorbate and exploring its reactivity and potential as a covalent modifier in biological systems.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6435833, Allyl sorbate. Retrieved from [Link].

-

The Good Scents Company (n.d.). Allyl sorbate. Retrieved from [Link].

-

Master Organic Chemistry (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link].

-

Gotor-Fernández, V., et al. (2021). Enzymatic Esterification as Potential Strategy to Enhance the Sorbic Acid Behavior as Food and Beverage Preservative. MDPI. Retrieved from [Link].

-

Molbase (n.d.). ALLYL SORBATE | 7493-75-6. Retrieved from [Link].

-

Pérez-Pérez, M. J., et al. (2023). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Journal of Medicinal Chemistry. Retrieved from [Link].

-

University of Toronto (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link].

-

Gull, K., & Tredoux, A. (2004). Synthesis and Antifungal Studies on Sorbic Acid Derivatives. ResearchGate. Retrieved from [Link].

-

Kovács, R., et al. (2020). Comparative biocompatibility and antimicrobial studies of sorbic acid derivates. PubMed. Retrieved from [Link].

-

Master Organic Chemistry (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link].

-

National Center for Biotechnology Information (2023). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. PubMed Central. Retrieved from [Link].

-

Frolov, K.A., et al. (2021). Synthesis of (2E,4E)-2-(4-Aryl-1,3-selenazole-2-yl)-5-phenylpenta-2,4-diennitriles. ResearchGate. Retrieved from [Link].

-

Grokipedia (n.d.). Allyl group. Retrieved from [Link].

-

Lück, E. (1976). Some antifungal properties of sorbic acid extracted from berries of rowan (Sorbus aucupatia). ResearchGate. Retrieved from [Link].

-

OperaChem (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link].

-

Organic Chemistry Portal (n.d.). Allyl Ethers - Protecting Groups. Retrieved from [Link].

-

Sofos, J.N., & Busta, F.F. (1981). Antimicrobial Activity of Sorbate. Journal of Food Protection. Retrieved from [Link].

-

MDPI (2023). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. Retrieved from [Link].

-

Chemistry LibreTexts (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link].

-

Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0031652). Retrieved from [Link].

-

University of California, Santa Cruz (n.d.). IR Tables. Retrieved from [Link].

- Groll, H. P. A., & Hearne, G. (1939). U.S. Patent No. 2,164,188. Washington, DC: U.S. Patent and Trademark Office.

-

ResearchGate (n.d.). 1H-NMR spectra of allyl-PEG, allyl-PEG4-b-PCL, amino-PEG-b-PCL and glucose-PEG-b-PCL. Retrieved from [Link].

-

YouTube (2014). Allyl. Retrieved from [Link].

-

University of Colorado Boulder (n.d.). Table of IR Absorptions. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31266, Allyl caproate. Retrieved from [Link].

-

ResearchGate (n.d.). (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 1 from Fraction 6 of the DCM extract. Retrieved from [Link].

Sources

- 1. cdn.homebrewtalk.com [cdn.homebrewtalk.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allyl sorbate | C9H12O2 | CID 6435833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. allyl sorbate, 30895-79-5 [thegoodscentscompany.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. athabascau.ca [athabascau.ca]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. Comparative biocompatibility and antimicrobial studies of sorbic acid derivates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. organic-chemistry.org [organic-chemistry.org]

Synthesis and characterization of Allyl sorbate

An In-depth Technical Guide to the Synthesis and Characterization of Allyl Sorbate

Authored by a Senior Application Scientist

Abstract

Allyl sorbate, systematically known as prop-2-enyl (2E,4E)-hexa-2,4-dienoate, is a significant ester valued for its characteristic fruity, pineapple-like aroma.[1] This property makes it a widely used flavoring agent in the food and beverage industry and an important component in the formulation of fragrances.[2][3] Beyond its sensory applications, the molecule's structure, featuring a conjugated diene system and a terminal allyl group, presents a versatile platform for further chemical modifications and polymerization reactions. This guide provides a comprehensive overview of the synthesis of allyl sorbate via Fischer-Speier esterification, detailing the underlying chemical principles and a robust experimental protocol. Furthermore, it establishes a rigorous framework for the structural characterization and purity assessment of the synthesized ester using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers and professionals in organic synthesis, analytical chemistry, and drug development who require a practical and scientifically grounded understanding of this compound.

Introduction to Allyl Sorbate

Allyl sorbate is an organic compound with the chemical formula C₉H₁₂O₂.[1] It is the ester formed from sorbic acid (a conjugated dienoic acid) and allyl alcohol. Its value is primarily derived from its organoleptic properties, leading to its classification as a GRAS (Generally Recognized as Safe) substance for use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA), under FEMA number 2041.[1][2]

Table 1: Physicochemical Properties of Allyl Sorbate

| Property | Value | Source |

| IUPAC Name | prop-2-enyl (2E,4E)-hexa-2,4-dienoate | PubChem[1] |

| Molecular Formula | C₉H₁₂O₂ | PubChem[1] |

| Molecular Weight | 152.19 g/mol | PubChem[1] |

| Appearance | Colorless to light yellow liquid | JECFA[1] |

| Odor | Fruity, pineapple-like | JECFA[1] |

| Boiling Point | 207-208 °C (estimated) | The Good Scents Company[2] |

| Density | 0.945 - 0.947 g/cm³ | JECFA[1] |

| Solubility | Soluble in ethanol; sparingly soluble in water | JECFA, The Good Scents Company[1][2] |

The molecule's bifunctionality—a conjugated diene from the sorbic acid moiety and a terminal double bond from the allyl group—makes it a compelling monomer for polymer synthesis and a substrate for various organic transformations, such as Diels-Alder reactions or metathesis.

Synthesis of Allyl Sorbate via Fischer Esterification

The most direct and industrially scalable method for producing allyl sorbate is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (sorbic acid) with an alcohol (allyl alcohol).

Underlying Principles and Mechanistic Rationale

Fischer esterification is a classic equilibrium-driven process. The reaction is initiated by the protonation of the carbonyl oxygen of sorbic acid by a strong acid catalyst (e.g., sulfuric acid, H₂SO₄, or p-toluenesulfonic acid, TsOH).[4] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of allyl alcohol. A tetrahedral intermediate is formed, which, after a series of proton transfers, eliminates a molecule of water to yield the protonated ester. Final deprotonation regenerates the acid catalyst and provides the allyl sorbate product.

To ensure a high yield, the equilibrium must be shifted toward the products. This is achieved by employing one of two key strategies based on Le Châtelier's principle:

-

Use of Excess Reactant: The reaction can be conducted using a large excess of allyl alcohol, which acts as both a reactant and a solvent.[5]

-

Removal of Water: The water generated during the reaction can be continuously removed from the reaction mixture, typically by azeotropic distillation using a Dean-Stark apparatus.

The choice of an acid catalyst is critical; it must be strong enough to protonate the carboxylic acid but should not induce side reactions, such as the rearrangement of allyl alcohol to propionaldehyde, although this is less common under these conditions.[5]

Visualizing the Synthesis Workflow

The following diagram outlines the complete workflow for the synthesis, work-up, and purification of allyl sorbate.

Caption: Experimental workflow for allyl sorbate synthesis.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, where successful completion of each stage prepares the material for the next.

Materials & Equipment:

-

Sorbic Acid (99%)

-

Allyl Alcohol (99%, anhydrous)[6]

-

Sulfuric Acid (98%, concentrated)

-

Toluene (for azeotropic distillation)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Diethyl Ether (or Ethyl Acetate)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, Dean-Stark apparatus, heating mantle, separatory funnel, rotary evaporator, vacuum distillation setup.

Procedure:

-

Reactor Setup: Assemble a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar.

-

Charging Reactants: To the flask, add sorbic acid (56.0 g, 0.5 mol), allyl alcohol (43.5 g, 0.75 mol, 1.5 eq), and toluene (150 mL). The toluene serves as the azeotropic agent to facilitate water removal.

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1 mL) dropwise to the mixture. The addition is exothermic and should be done cautiously.

-

Reaction: Heat the mixture to a gentle reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 3-4 hours). The theoretical amount of water is 9 mL (0.5 mol).

-

Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully transfer the mixture to a 1 L separatory funnel.

-

Neutralization: Slowly add saturated sodium bicarbonate solution (~100 mL) to the separatory funnel to neutralize the sulfuric acid catalyst and any unreacted sorbic acid. Caution: CO₂ evolution will cause pressure buildup. Vent the funnel frequently. Continue adding until effervescence ceases.

-

Extraction & Washing: Separate the organic layer. Wash the organic layer sequentially with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual salts and water-soluble impurities.

-

Drying and Concentration: Transfer the organic layer to a flask and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove toluene and excess allyl alcohol.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield pure allyl sorbate as a colorless to pale yellow liquid.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized allyl sorbate.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive technique for assessing purity and confirming molecular weight. The gas chromatogram should show a single major peak, indicating high purity. The corresponding mass spectrum provides structural confirmation.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should exhibit a molecular ion peak at m/z = 152, corresponding to the molecular weight of allyl sorbate (C₉H₁₂O₂).[1]

-

Key Fragmentation: The fragmentation pattern is a molecular fingerprint. Expected fragments include:

-

m/z = 95: This prominent peak corresponds to the loss of the allyloxy radical (•OCH₂CH=CH₂, 57 amu), leaving the sorboyl cation [CH₃(CH=CH)₂CO]⁺.[1]

-

m/z = 67: A characteristic peak for the hexadienyl fragment.[1]

-

m/z = 41: The allyl cation [CH₂=CHCH₂]⁺, resulting from the cleavage of the ester bond.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides an unambiguous map of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification and integration of all unique protons in the molecule.

Caption: Proton assignments for ¹H NMR of allyl sorbate.

Table 2: Predicted ¹H NMR Spectral Data for Allyl Sorbate (in CDCl₃)

| Proton Label | Approx. δ (ppm) | Multiplicity | Integration | Assignment |

| a | 1.8-1.9 | d | 3H | Methyl group (CH₃) |

| g | 4.5-4.6 | d | 2H | Methylene group (-OCH₂) |

| i, j | 5.2-5.4 | m | 2H | Terminal alkene (=CH₂) |

| e | 5.7-5.8 | d | 1H | α-vinyl proton |

| h | 5.8-6.0 | m | 1H | Internal allyl proton (-CH=) |

| b, c, d | 6.0-7.4 | m | 3H | Conjugated diene protons |

Causality Note: The downfield shift of protons b, c, d, and e is due to the deshielding effect of the conjugated π-system and the electron-withdrawing ester group. The complex multiplicity of the vinyl protons (b-e, h-j) arises from both geminal and vicinal couplings.[7]

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the number of unique carbon environments. Expected approximate chemical shifts are: ~18 ppm (CH₃), ~65 ppm (-OCH₂-), ~118 ppm (=CH₂), ~120-145 ppm (diene and allyl =CH-), and ~166 ppm (ester C=O).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful tool for confirming the presence of key functional groups.[8]

Table 3: Key IR Absorption Bands for Allyl Sorbate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3080 | C-H stretch | =C-H (alkene) |

| ~2950 | C-H stretch | -C-H (alkane) |

| ~1720 | C=O stretch | Ester carbonyl (strong) |

| ~1640, ~1615 | C=C stretch | Conjugated diene |

| ~1170 | C-O stretch | Ester linkage |

Self-Validation: The presence of a strong absorption band around 1720 cm⁻¹ (C=O) and the absence of a broad O-H band (from 3200-3600 cm⁻¹) confirms the successful conversion of the carboxylic acid and alcohol into the ester product.[9][10]

Safety, Handling, and Storage

Allyl sorbate is classified as a skin, eye, and respiratory irritant.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn during handling. All synthesis and purification steps should be performed in a well-ventilated fume hood. Store the final product in a tightly sealed container in a cool, dry place away from direct light to prevent polymerization or degradation.[3] The precursor, allyl alcohol, is highly toxic and requires special handling precautions.[11]

Conclusion

This guide has detailed a reliable and well-established method for the synthesis of allyl sorbate via Fischer esterification, grounded in fundamental principles of organic chemistry. The provided protocol is robust and scalable, and the comprehensive characterization workflow—employing GC-MS, NMR, and IR spectroscopy—ensures the unambiguous identification and quality assessment of the final product. By explaining the causality behind experimental choices and analytical interpretations, this document serves as a practical resource for scientists and researchers engaged in the synthesis and application of this commercially important flavor and fragrance compound.

References

-

Allyl sorbate | C9H12O2 | CID 6435833 - PubChem . National Center for Biotechnology Information. [Link]

-

allyl sorbate, 30895-79-5 . The Good Scents Company. [Link]

- Process for the production of allyl esters.

-

allyl alcohol - Organic Syntheses Procedure . Organic Syntheses. [Link]

-

Synthesis and Porous Structure Characteristics of Allyl Methacrylate/Divinylbenzene Polymers . National Institutes of Health (PMC). [Link]

- Process for making sorbic acid esters.

-

Chemical characterization of unfunctionalized (AL), allyl alcohol... . ResearchGate. [Link]

- Esterification of allyl type alcohols and products resulting there

-

Figure S10. 1 H NMR spectra of [MoO2(L)allyl alcohol] (5) complex and... . ResearchGate. [Link]

-

ALLYL SORBATE | 7493-75-6 . Molbase. [Link]

-

Enzymatic Esterification as Potential Strategy to Enhance the Sorbic Acid Behavior as Food and Beverage Preservative . MDPI. [Link]

-

NMR Spectroscopy Part 7 - HNMR Spectrum of allyl bromide . YouTube. [Link]

-

ITOCHU Chemicals America Inc . ITOCHU Chemicals America Inc. [Link]

-

Isotopic Labeling in IR Spectroscopy of Surface Species: A Powerful Approach to Advanced Surface Investigations . MDPI. [Link]

-

Allylboronic acid or boronate synthesis . Organic Chemistry Portal. [Link]

-

Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods . MDPI. [Link]

-

29.6 Infrared (IR) Spectroscopy . eCampusOntario Pressbooks. [Link]

-

Learn About the Application and Storage of Allyl Alcohol . Nanjing Chemical Material Corp. [Link]

Sources

- 1. Allyl sorbate | C9H12O2 | CID 6435833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. allyl sorbate, 30895-79-5 [thegoodscentscompany.com]

- 3. molbase.com [molbase.com]

- 4. US3784578A - Process for the production of allyl esters - Google Patents [patents.google.com]

- 5. US2164188A - Esterification of allyl type alcohols and products resulting therefrom - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. m.youtube.com [m.youtube.com]

- 8. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. Synthesis and Porous Structure Characteristics of Allyl Methacrylate/Divinylbenzene Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Learn About the Application and Storage of Allyl Alcohol - Nanjing Chemical Material Corp. [njchm.com]

Allyl Sorbate: A Synthetic Compound, Not a Product of Nature

For Researchers, Scientists, and Drug Development Professionals: A Technical Clarification on the Origins of Allyl Sorbate

Executive Summary

Allyl sorbate, a compound recognized for its fruity, pineapple-like aroma, is a synthetic substance and is not found in nature [1][2]. This technical guide addresses the common misconception regarding its origins and provides clarity for research and development professionals. While the study of natural products is a cornerstone of chemical and pharmaceutical sciences, it is equally crucial to accurately categorize synthetic compounds to ensure the integrity of research and development endeavors. This document will briefly cover the properties of allyl sorbate and pivot to a discussion of related natural compounds and the analytical methodologies relevant to their study.

Allyl Sorbate: Characterization and Synthetic Origin

Allyl sorbate, systematically known as allyl (2E,4E)-hexa-2,4-dienoate, is an ester formed from sorbic acid and allyl alcohol. Its chemical and physical properties are well-documented, and it is utilized as a flavoring and fragrance agent in various consumer products[1][3]. Multiple chemical and fragrance industry databases explicitly state that allyl sorbate is not found in nature[1]. Therefore, any research premised on the natural occurrence, biosynthesis, or isolation of allyl sorbate from natural sources would be fundamentally flawed.

Conceptual Pivot: Exploring Structurally Related Natural Analogs

While allyl sorbate itself is synthetic, its constituent parts and related structural motifs are prevalent in the natural world. This section will explore naturally occurring allyl esters and sorbates, which may be of interest to researchers investigating flavor chemistry, natural product biosynthesis, or seeking natural alternatives to synthetic compounds.

Naturally Occurring Allyl Esters

Allyl esters are a class of organic compounds that contribute to the aroma profiles of many fruits. A notable example is allyl hexanoate , which is a significant contributor to the characteristic scent of pineapples[4][5][6]. Research into the concentration of allyl hexanoate in pineapple-based beverages and yogurts has been conducted to understand dietary exposure to flavoring substances[4][5]. The total concentration of volatile compounds in fresh pineapple can range from approximately 18 to 123 mg/kg[5].

Sorbates in Nature

Sorbic acid and its salts, such as potassium sorbate, are widely used as food preservatives to inhibit the growth of mold, yeast, and fungi[7][8][9][10]. While commercially produced, sorbic acid was first isolated from the berries of the rowan tree (Sorbus aucuparia), from which it derives its name. The biosynthesis of such polyketide-derived compounds in plants is a complex process involving a series of enzymatic reactions[11][12][13][14].

Methodologies for Isolation and Analysis of Natural Volatiles

For researchers interested in studying naturally occurring esters and other volatile compounds, a variety of well-established analytical techniques are available.

Extraction and Isolation Techniques

The initial step in analyzing natural products is their extraction from the biological matrix. Common methods include:

-

Solvent Extraction: Techniques such as maceration, percolation, and Soxhlet extraction are classical methods for isolating compounds from plant material[15][16].

-

Stir Bar Sorptive Extraction (SBSE): This is a sensitive method for the isolation of volatile and semi-volatile compounds from liquid samples, such as fruit juices, and has been successfully applied to the analysis of allyl hexanoate in beverages[4][5].

A general workflow for the isolation of natural products is depicted below.

Caption: A generalized workflow for the isolation and identification of natural products.

Analytical Identification

Once extracted, the identification and quantification of specific compounds are typically achieved through chromatographic and spectroscopic methods:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds in complex mixtures. It is particularly useful for the analysis of non-volatile compounds and is a standard method for analyzing preservatives like sodium benzoate and potassium sorbate in foods[7][17][18].

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds like esters, GC-MS is the analytical method of choice. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the definitive identification and quantification of individual components in a sample[4][5].

Conclusion

In the pursuit of scientific accuracy, it is imperative to distinguish between naturally occurring and synthetic compounds. Allyl sorbate is a synthetic flavoring and fragrance agent with no known natural sources. Researchers and drug development professionals are encouraged to focus their investigations of natural products on genuine natural compounds, such as the structurally related allyl esters and sorbic acid derivatives found in various plants. The established methodologies for the extraction, isolation, and identification of these natural products provide a robust framework for such scientific endeavors.

References

-

The Good Scents Company. (n.d.). allyl sorbate. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Allyl sorbate. PubChem. Retrieved January 24, 2026, from [Link]

- Sarganas, G., et al. (2013). Natural product isolation-how to get from biological material to pure compounds.

- Pylypiw, H. M., & Mattina, M. J. (2004). Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods.

- Raffo, A., et al. (2012). Quantification of Allyl Hexanoate in Pineapple Beverages and Yogurts as a Case Study to Characterise a Source of Uncertainty in Dietary Exposure Assessment to Flavouring Substances. Food Additives & Contaminants: Part A, 29(1), 43-53.

-

Raffo, A., et al. (2012). Quantification of allyl hexanoate in pineapple beverages and yogurts as a case study to characterise a source of uncertainty in dietary exposure assessment to flavouring substances. Request PDF. Retrieved January 24, 2026, from [Link]

-

Sarker, S. D., & Nahar, L. (2013). Natural product isolation – how to get from biological material to pure compounds. SciSpace. Retrieved January 24, 2026, from [Link]

-

NJ Labs. (2024). Assay of Sodium Benzoate and Potassium Sorbate using HPLC. Retrieved January 24, 2026, from [Link]

-

Perflavory. (n.d.). (E,E)-allyl sorbate, 7493-75-6. Retrieved January 24, 2026, from [Link]

- Frontiers. (2020). Nature's Chemists: The Discovery and Engineering of Phytochemical Biosynthesis. Frontiers in Plant Science.

-

ALWSCI. (2024). Preservative Content Analysis: Techniques And Applications. Retrieved January 24, 2026, from [Link]

- Royal Society of Chemistry. (2013). Natural product isolation – how to get from biological material to pure compounds. RSC Publishing.

-

Scentspiracy. (n.d.). Allyl Caproate (123-68-2) — Fruity Synthetic Ingredient for Perfumery. Retrieved January 24, 2026, from [Link]

- Agilent. (2008). Analysis of sweeteners in food and beverages with the Agilent 1120 Compact LC system.

- Springer Nature. (2024).

-

Natpro vn. (n.d.). Isolation of Natural Products. Retrieved January 24, 2026, from [Link]

- Pylypiw, H. M., & Mattina, M. J. (2004).

- Google Patents. (n.d.). EP2475374A2 - Methods for isolating alkaloids from plants.

- International Journal of Applied Research. (2024).

- National Center for Biotechnology Information. (n.d.). Total (Bio)

-

SciSpace. (n.d.). Preservative Effects of Different Treatments and Their Flavor Acceptability in Cashew Apple and Pineapple Blend Juice. Retrieved January 24, 2026, from [Link]

- ResearchGate. (n.d.). (PDF) Extraction, Isolation, and Identification Techniques for Food Bioactive Compounds.

- ResearchGate. (n.d.). (PDF)

- Aurochemicals. (n.d.). ALLYL CAPROATE (ALLYL HEXANOATE)

Sources

- 1. allyl sorbate, 30895-79-5 [thegoodscentscompany.com]

- 2. (E,E)-allyl sorbate, 7493-75-6 [perflavory.com]

- 3. Allyl sorbate | C9H12O2 | CID 6435833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Quantification of allyl hexanoate in pineapple beverages and yogurts as a case study to characterise a source of uncertainty in dietary exposure assessment to flavouring substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Allyl Caproate (123-68-2) — Fruity Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 7. njlabs.com [njlabs.com]

- 8. Preservative Content Analysis: Techniques And Applications - Blogs - News [alwsci.com]

- 9. jddtonline.info [jddtonline.info]

- 10. scispace.com [scispace.com]

- 11. Frontiers | Nature's Chemists: The Discovery and Engineering of Phytochemical Biosynthesis [frontiersin.org]

- 12. communities.springernature.com [communities.springernature.com]

- 13. Total (Bio)Synthesis: Strategies of Nature and of Chemists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to Allyl Sorbate: In-Depth Analysis for the Modern Laboratory

Introduction: The Molecular Profile of Allyl Sorbate